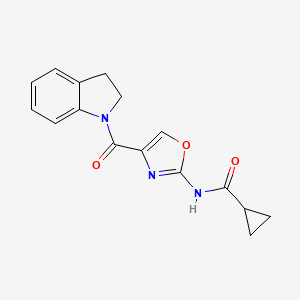

N-(4-(indoline-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c20-14(11-5-6-11)18-16-17-12(9-22-16)15(21)19-8-7-10-3-1-2-4-13(10)19/h1-4,9,11H,5-8H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNBRLLQHXDOGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(indoline-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indoline-1-carbonyl chloride, which is then reacted with oxazole-2-amine under suitable conditions to form the intermediate. This intermediate is subsequently reacted with cyclopropanecarboxylic acid or its derivatives to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(4-(indoline-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(4-(indoline-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is in the development of anticancer agents. Research indicates that compounds with indole structures exhibit potent cytotoxicity against various cancer cell lines.

Case Studies and Findings

- Study on Cytotoxicity : A study demonstrated that derivatives of indole compounds, similar to this compound, showed strong cytotoxic effects against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). Specific derivatives exhibited IC50 values as low as 0.001 µM, indicating high potency in inhibiting cancer cell growth .

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Indole Derivative 1 | SW620 | 0.56 |

| Indole Derivative 2 | PC-3 | 0.011 |

| Indole Derivative 3 | NCI-H23 | 0.83 |

Modulation of Cellular Pathways

The compound has been implicated in modulating critical cellular pathways involved in apoptosis and cell cycle regulation. The activation of caspases, which are essential for apoptosis, has been observed with certain derivatives.

Potential as a CFTR Modulator

Another application lies in its potential role as a modulator for the cystic fibrosis transmembrane conductance regulator (CFTR). Indole derivatives have been studied for their ability to enhance CFTR function, providing a therapeutic avenue for cystic fibrosis patients.

Research Insights

- CFTR Modulation : Studies have indicated that indole derivatives can act as effective modulators of CFTR, which is vital for maintaining fluid balance in epithelial tissues. This modulation could lead to improved treatments for cystic fibrosis by restoring chloride ion transport .

Anti-inflammatory Properties

Recent investigations have also explored the anti-inflammatory properties of this compound.

Findings from In Vitro Studies

- Inflammatory Response : In vitro studies using macrophage models indicated that this compound could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, suggesting its potential use in treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | SW620 | IC50 = 0.56 µM | 2020 |

| Anticancer | PC-3 | IC50 = 0.011 µM | 2020 |

| CFTR Modulation | Cystic Fibrosis Model | Enhanced CFTR function | 2021 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(4-(indoline-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s indoline-carbonyl group distinguishes it from analogs like 32 (oxadiazole-pyridine) and 74 (thiazole-benzodioxole). These differences influence electronic properties and binding affinities.

- Synthetic Feasibility : Yields vary significantly; compound 32 achieved 43% yield via BF3·Et2O-mediated cyclization , while 74 required multistep coupling (20% yield) .

Pharmacological and Functional Comparisons

- GSK-3β Inhibition : Compound 32 demonstrated anti-neuroinflammatory effects via GSK-3β inhibition, attributed to its oxadiazole and hydroxycarbamimidoyl groups, which may mimic ATP-binding motifs . The target compound’s indoline moiety could enhance blood-brain barrier penetration but lacks direct activity data.

- Kinase Selectivity : Tozasertib targets Aurora kinases due to its pyrimidinyl-sulfanyl group and lactate formulation, which improve bioavailability . The target compound’s oxazole ring may favor different kinase interactions.

- Structural Rigidity : Cyclopropane rings in all analogs enhance metabolic stability, but substituents like 74 ’s benzodioxole may confer redox activity or π-π stacking advantages .

Therapeutic Implications

- Neuroprotection : Compound 32 ’s anti-inflammatory profile suggests utility in neurodegenerative diseases, whereas the target compound’s indoline group (common in serotonin modulators) may expand its scope .

Biological Activity

N-(4-(indoline-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula, which includes an indoline moiety linked to an oxazole ring and a cyclopropanecarboxamide group. Its structural complexity suggests multiple interactions with biological targets.

This compound exhibits various biological activities, primarily through modulation of signaling pathways. It has been identified as a modulator of ATP-Binding Cassette (ABC) transporters, which play crucial roles in drug transport and resistance mechanisms in cells .

2. Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

3. Anti-inflammatory Effects

Additionally, the compound has demonstrated anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models . This suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be around 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating potent activity against these cancer types.

Case Study 2: Modulation of ABC Transporters

In another study, the compound was tested for its ability to modulate the function of ABC transporters involved in multidrug resistance. The results showed a marked increase in the accumulation of doxorubicin in resistant cancer cells when co-treated with this compound, suggesting that it may enhance the efficacy of existing chemotherapeutic agents .

Table 1: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-(4-(indoline-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide and related analogs?

- Methodological Answer : Synthesis typically involves coupling reactions between indoline-1-carbonyl precursors and functionalized oxazole intermediates. Key steps include refluxing with acetic acid (AcOH) to facilitate cyclization and thiourea derivatives for heterocyclic ring formation. Optimization of reaction conditions (e.g., stoichiometry, temperature) is critical for improving yields, as demonstrated in analogous thiazole and oxazole derivatives .

Q. Which spectroscopic techniques are recommended for confirming the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) are essential for determining molecular mass and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is used to confirm substituent positions and cyclopropane geometry. These techniques are validated in structurally related carboxamide derivatives .

Q. What in vitro assays are typically used to evaluate the biological activity of cyclopropanecarboxamide derivatives?

- Methodological Answer : Standard assays include:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .

- Kinase inhibition : Enzymatic assays (e.g., c-Met kinase inhibition via ATP-binding site competition) .

- Cytotoxicity : MTT or SRB assays using cancer cell lines .

Advanced Research Questions

Q. How can researchers address contradictory reports on the anticancer activity of cyclopropanecarboxamide derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation time) or structural modifications (e.g., substituents on the oxazole/indoline rings). Systematic SAR studies, as seen in c-Met kinase inhibitors, can isolate critical pharmacophores. Cross-validation using orthogonal assays (e.g., Western blotting for target inhibition) is recommended .

Q. What strategies are effective in improving the solubility of cyclopropanecarboxamide derivatives for in vivo pharmacokinetic studies?

- Methodological Answer :

- Salt formation : Lactate or phosphate salts enhance aqueous solubility, as shown in pharmacopeial formulations .

- Co-solvents : Use of polyethylene glycol (PEG) or cyclodextrins in preclinical formulations .

- Prodrug approaches : Introduction of hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. How can computational chemistry aid in the design of new cyclopropanecarboxamide derivatives?

- Methodological Answer :

- Molecular docking : Predict binding interactions with targets like c-Met kinase or CFTR channels .

- QSAR modeling : Identify structural descriptors (e.g., logP, polar surface area) correlating with activity or metabolic stability .

- MD simulations : Assess conformational flexibility and stability of the cyclopropane ring under physiological conditions .

Q. How to design analogs of this compound for enhanced metabolic stability?

- Methodological Answer :

- Electron-withdrawing groups : Fluorine or nitro substituents on the oxazole ring reduce CYP450-mediated oxidation .

- Heterocyclic modifications : Replacing indoline with azaindoline improves resistance to hepatic glucuronidation .

- Isotopic labeling : Use of deuterium at metabolically vulnerable positions to prolong half-life .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the anti-inflammatory potential of cyclopropanecarboxamide derivatives?

- Methodological Answer : Discrepancies may stem from:

- Model specificity : In vivo vs. in vitro models (e.g., COX-2 inhibition vs. TNF-α suppression) .

- Dosage effects : Biphasic responses at low vs. high concentrations.

- Structural analogs : Subtle changes (e.g., methoxy vs. methyl groups) can alter target selectivity. Triangulate data using transcriptomics or proteomics to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.